2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
MEDS433 is a novel inhibitor of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This compound has shown potent antiviral activity against various viruses, including SARS-CoV-2 and influenza viruses . MEDS433 is particularly notable for its ability to hinder viral replication at low nanomolar concentrations .
Preparation Methods
The synthesis of MEDS433 involves a series of chemical reactions designed to produce a highly specific inhibitor of dihydroorotate dehydrogenase. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale chemical synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
MEDS433 undergoes various chemical reactions, primarily focusing on its interaction with dihydroorotate dehydrogenase. The compound is known to inhibit this enzyme by binding to its active site, thereby blocking the dehydrogenation of dihydroorotate to orotate . This inhibition disrupts the pyrimidine biosynthesis pathway, which is essential for viral replication . Common reagents used in these reactions include uridine and cytidine, which can reverse the inhibitory effects of MEDS433 . The major products formed from these reactions are orotate and other intermediates in the pyrimidine biosynthesis pathway .
Scientific Research Applications
MEDS433 has a wide range of scientific research applications, particularly in the fields of virology, oncology, and immunology. In virology, MEDS433 has demonstrated potent antiviral activity against SARS-CoV-2, influenza viruses, and other human coronaviruses . This makes it a promising candidate for the development of broad-spectrum antiviral therapies. In oncology, MEDS433 has shown potential in inducing apoptosis and differentiation in acute myeloid leukemia cells . This suggests that the compound could be used as a therapeutic agent in cancer treatment. Additionally, MEDS433’s ability to inhibit dihydroorotate dehydrogenase makes it a valuable tool for studying the pyrimidine biosynthesis pathway and its role in various biological processes .
Mechanism of Action
The mechanism of action of MEDS433 involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway . By binding to the active site of this enzyme, MEDS433 blocks the conversion of dihydroorotate to orotate, thereby disrupting the production of pyrimidine nucleotides . This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . As a result, viral replication is hindered, and cancer cells undergo apoptosis and differentiation . The molecular targets of MEDS433 include dihydroorotate dehydrogenase and other components of the pyrimidine biosynthesis pathway .
Comparison with Similar Compounds
MEDS433 is unique among dihydroorotate dehydrogenase inhibitors due to its high potency and broad-spectrum antiviral activity . Similar compounds include brequinar and PTC299, both of which are also inhibitors of dihydroorotate dehydrogenase . MEDS433 has shown greater efficacy and a more favorable safety profile compared to these compounds . Additionally, MEDS433 has demonstrated synergistic effects when used in combination with other antiviral agents, such as dipyridamole and N4-hydroxycytidine . This makes MEDS433 a promising candidate for combination therapies aimed at treating viral infections and cancer .
Properties
Molecular Formula |
C20H11F4N3O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1H-pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H11F4N3O2/c21-14-12(10-6-2-1-3-7-10)15(22)17(24)18(16(14)23)25-19(28)13-11-8-4-5-9-27(11)26-20(13)29/h1-9H,(H,25,28)(H,26,29) |
InChI Key |
JIIXZPWFDKPNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=C4C=CC=CN4NC3=O)F)F |
Origin of Product |
United States |
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